3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole
Description
Properties
IUPAC Name |
3-[[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-26-19-7-8-22(27-2)17(13-19)15-24-9-11-25(12-10-24)16-18-14-23-21-6-4-3-5-20(18)21/h3-8,13-14,23H,9-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXYBQMPUYHVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenylmethyl piperazine intermediate. This intermediate is then reacted with an indole derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the cellular and molecular levels.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to similar indole-piperazine derivatives, focusing on substituent effects, physicochemical properties, and synthetic yields. Key analogs are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., methoxy in 3b) correlate with lower yields (22%) compared to electron-withdrawing substituents like chloro (21–47%) . This may reflect steric or electronic challenges during synthesis.
- The 2,5-dimethoxy substitution in the target compound could further reduce yield due to increased steric hindrance, though direct data are unavailable.
Melting Points: Halogenated derivatives (e.g., 3f: 174.3°C) exhibit higher melting points than methoxy- or cyano-substituted analogs (e.g., 3b: 157.2°C; 3l: 121.9°C), likely due to stronger intermolecular halogen bonding . The target compound’s 2,5-dimethoxy group may lower its melting point relative to chloro analogs but increase it compared to mono-methoxy derivatives.
Spectral Signatures :
- IR spectra for methoxy-substituted compounds (e.g., 3b) show distinct C-O stretches near 1250 cm⁻¹, absent in halogenated analogs .
- The target compound’s 2,5-dimethoxy groups would produce split C-O peaks due to asymmetric substitution, differentiating it from para-methoxy analogs.
Receptor-Binding Implications
- Serotonin Receptor Affinity: Indole-piperazine derivatives often target 5-HT₁A and 5-HT₂A receptors.
- Comparison with Halogenated Analogs : Chlorophenyl derivatives (e.g., 3f) may exhibit stronger σ-receptor binding, while methoxy groups enhance selectivity for 5-HT receptors due to increased electron density .
Biological Activity
Overview
3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole compounds are known for their roles in various biological processes and therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions. The initial step includes the preparation of the 2,5-dimethoxyphenylmethyl piperazine intermediate, followed by its reaction with an indole derivative. The reaction conditions often require specific organic solvents and catalysts to optimize yield and purity.
Synthetic Route Summary
| Step | Description |
|---|---|
| 1 | Synthesis of 2,5-dimethoxyphenylmethyl piperazine |
| 2 | Reaction with indole derivative under controlled conditions |
| 3 | Purification using chromatography and recrystallization |
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines with promising results:
The compound's mechanism of action in cancer cells may involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to serotonin receptors or other neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It has been reported to inhibit various enzymes involved in cancer progression and inflammation.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Antitumor Activity : A study evaluated the effect of this compound on a panel of human cancer cell lines. The results indicated selective cytotoxicity towards certain cell lines with an IC50 value ranging from 4 to 10 µM depending on the cell type.
- Neuroprotective Effects : Another research focused on the neuroprotective potential of this compound in animal models of neurodegeneration, showing a reduction in neuronal death and improvement in cognitive function.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-({4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including alkylation of piperazine, coupling with indole derivatives, and functionalization of aromatic rings. Critical parameters include:
- Temperature : 60–80°C for nucleophilic substitution reactions involving piperazine .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in alkylation steps .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
- Monitoring : Thin-Layer Chromatography (TLC) with UV visualization ensures reaction progress .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for indole NH (~11.7 ppm), piperazine protons (2.5–3.5 ppm), and methoxy groups (~3.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 425.515 observed vs. calculated 425.524) .
- IR Spectroscopy : Identify functional groups (e.g., C-N stretches at 1242 cm⁻¹, aromatic C=C at 1600 cm⁻¹) .
Q. How is the compound’s preliminary biological activity screened?
- Methodological Answer :
- Antimicrobial Assays : Use microdilution methods (e.g., MIC determination against E. coli or C. albicans) with concentrations ranging 1–256 µg/mL .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2) at 24–72h exposure; IC50 values compared to standard drugs like cisplatin .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence target binding affinities?
- Methodological Answer :
- SAR Studies : Replace 2,5-dimethoxyphenyl with 3,4-dimethoxy analogs to assess changes in receptor binding (e.g., serotonin receptors). Use radioligand displacement assays (Ki values) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses with targets like 5-HT2A receptors .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity). For example, inconsistent IC50 values may arise from varying cell passage numbers or serum concentrations .
- Orthogonal Assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods .
Q. How can stability under physiological conditions be assessed?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC over 24h .
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds (>200°C typical for indole derivatives) .
Q. What computational tools predict pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : SwissADME or pkCSM to estimate logP (~3.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition .
- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .
Key Considerations for Experimental Design
- Reproducibility : Document exact molar ratios (e.g., 1:1.1 for indole:piperazine intermediates) and solvent drying methods (e.g., molecular sieves for DMF) .
- Data Validation : Include positive controls (e.g., fluconazole for antifungal assays) and triplicate measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
